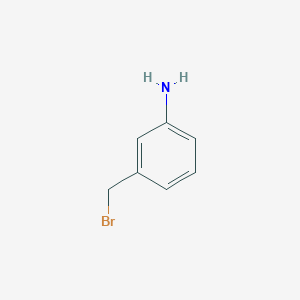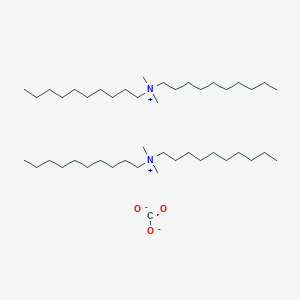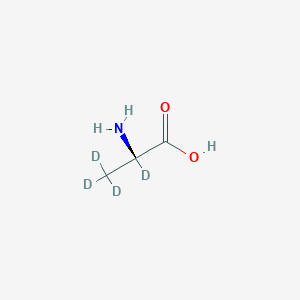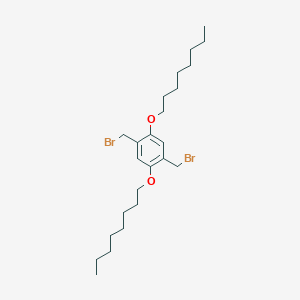
3-(溴甲基)苯胺
描述
3-(Bromomethyl)aniline is a chemical compound with the molecular formula C7H8BrN. It has a molecular weight of 186.049 Da . It is N-BOC protected .
Synthesis Analysis
The synthesis of anilines like 3-(Bromomethyl)aniline typically involves several steps . These steps may include:Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)aniline consists of a benzene ring with a bromomethyl (CH2Br) and an amine (NH2) group attached .Chemical Reactions Analysis
The chemical reactions involving 3-(Bromomethyl)aniline are typically multistep processes. These processes may involve nitration, conversion of the nitro group to an amine, and bromination .科学研究应用
Catalysis: Methylation of Anilines
3-(Bromomethyl)aniline: is used in catalytic processes to methylate anilines, a key transformation in organic synthesis. This process is crucial for modifying the lipophilicity of bioactive compounds, making them more biologically accessible . The use of cyclometalated ruthenium complexes allows for effective methylation under mild conditions, which is significant for pharmaceutical applications.
Adsorption Materials: Aniline Capture
In environmental science, 3-(Bromomethyl)aniline can be utilized to create hypercrosslinked polymers (HCPs) that effectively adsorb aniline from aqueous solutions . These HCPs have high specific surface areas and pore volumes, making them excellent for capturing hazardous organic pollutants like aniline, which is a challenging substance to degrade.
Sensing Applications: Boronic Acid Derivatives
The compound’s reactivity with boronic acids can lead to the development of novel sensing applications. Boronic acids interact with diols and strong Lewis bases, which can be exploited in the creation of sensors for detecting various substances . This has implications in biological labeling, protein manipulation, and the development of therapeutics.
Polymer Chemistry: Microporous Polymers
3-(Bromomethyl)aniline: serves as a monomer in the synthesis of microporous organic polymers (MOPs). These polymers have diverse structures and are used in separation, catalysis, gas storage, and chromatography due to their high surface areas and tunable pore sizes .
Organic Synthesis: Building Blocks for Adamantane Derivatives
Finally, 3-(Bromomethyl)aniline is valuable in organic synthesis, particularly in the creation of adamantane derivatives. These compounds have a wide range of applications, from materials science to medicinal chemistry .
安全和危害
作用机制
Target of Action
3-(Bromomethyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 3-(Bromomethyl)aniline are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-(Bromomethyl)aniline involves its interaction with the organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron groups, which are formally nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-(Bromomethyl)aniline is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds through the interaction of organoboron reagents with palladium . The downstream effects of this pathway include the formation of new organic compounds through carbon–carbon bond formation .
Result of Action
The result of the action of 3-(Bromomethyl)aniline is the formation of new organic compounds through the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action of 3-(Bromomethyl)aniline is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can influence the efficacy and stability of 3-(Bromomethyl)aniline .
属性
IUPAC Name |
3-(bromomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCUHSIABCHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611703 | |
| Record name | 3-(Bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)aniline | |
CAS RN |
130462-63-4 | |
| Record name | 3-(Bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)









